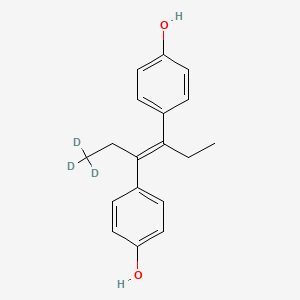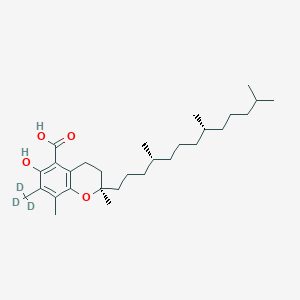
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 is a labeled analogue of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid. This compound is an intermediate in the synthesis of γ-Tocopherol, a form of Vitamin E. The molecular formula of this compound is C29H45D3O4, and it has a molecular weight of 463.71.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves the incorporation of deuterium atoms into the structure of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperature and pH settings.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of tocopherol derivatives. In biology and medicine, it is used in metabolic studies to trace the pathways of Vitamin E metabolism. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves its interaction with specific molecular targets and pathways. As a labeled analogue of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid, it participates in the same metabolic pathways as γ-Tocopherol. The incorporation of deuterium atoms allows researchers to trace its movement and transformation within biological systems, providing valuable insights into the metabolism and function of Vitamin E.
Comparación Con Compuestos Similares
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 is unique due to the presence of deuterium atoms, which distinguish it from other tocopherol derivatives. Similar compounds include Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid and γ-Tocopherol. The deuterium labeling provides a distinct advantage for research applications, as it allows for precise tracking and analysis of metabolic pathways.
List of Similar Compounds:- Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid
- γ-Tocopherol
- α-Tocopherol
- β-Tocopherol
Propiedades
Fórmula molecular |
C29H48O4 |
|---|---|
Peso molecular |
463.7 g/mol |
Nombre IUPAC |
(2R)-6-hydroxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid |
InChI |
InChI=1S/C29H48O4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-29(7)18-16-24-25(28(31)32)26(30)22(5)23(6)27(24)33-29/h19-21,30H,8-18H2,1-7H3,(H,31,32)/t20-,21-,29-/m1/s1/i5D3 |
Clave InChI |
SHMOVXNTBAZRNU-SFBGNULSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C(=O)O)C |
SMILES canónico |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


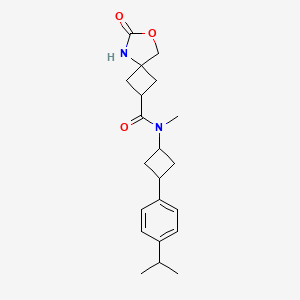
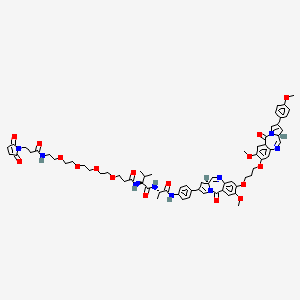
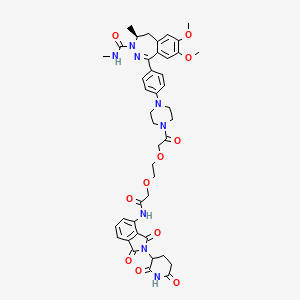
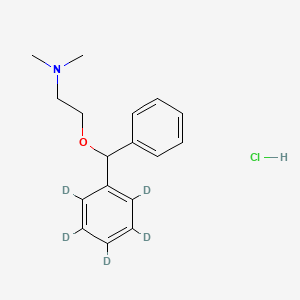
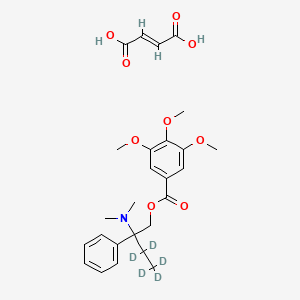
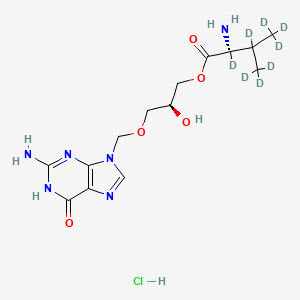

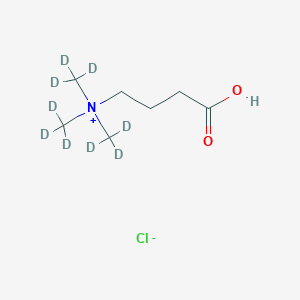


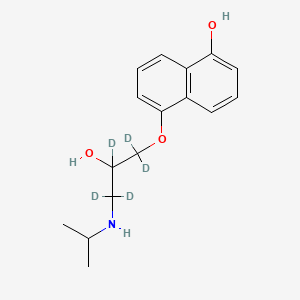
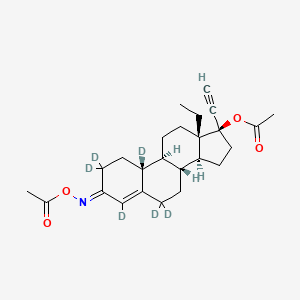
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
